molecular formula C17H15ClN2O3 B11019322 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019322
M. Wt: 330.8 g/mol
InChI Key: CWSIOTBOECPYMC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure that includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the Hydroxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a hydroxyphenyl boronic acid reacts with a halogenated intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps to maximize yield and purity. This might include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyphenyl and a chlorophenyl group allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15ClN2O3/c18-14-3-1-2-4-15(14)20-10-11(9-16(20)22)17(23)19-12-5-7-13(21)8-6-12/h1-8,11,21H,9-10H2,(H,19,23)

InChI Key

CWSIOTBOECPYMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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